molecular formula C17H17N5O5S B11055998 4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine

4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B11055998
M. Wt: 403.4 g/mol
InChI Key: APFYLHXSULZRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,5-Dimethoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is a complex organic compound that features a benzoxazine ring fused with a benzenesulfonyl group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-dimethoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where the benzoxazine intermediate is treated with a sulfonyl chloride in the presence of a base.

    Attachment of the Tetrazole Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[2,5-Dimethoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 4-[2,5-dimethoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as acetylcholinesterase and receptors involved in inflammatory pathways.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access and subsequent biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4,5-Bis(4-dimethylaminophenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol
  • 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline

Uniqueness

4-[2,5-Dimethoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both a tetrazole and a benzoxazine ring in its structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C17H17N5O5S

Molecular Weight

403.4 g/mol

IUPAC Name

4-[2,5-dimethoxy-4-(tetrazol-1-yl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C17H17N5O5S/c1-25-15-10-17(16(26-2)9-13(15)21-11-18-19-20-21)28(23,24)22-7-8-27-14-6-4-3-5-12(14)22/h3-6,9-11H,7-8H2,1-2H3

InChI Key

APFYLHXSULZRDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N2C=NN=N2)OC)S(=O)(=O)N3CCOC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.